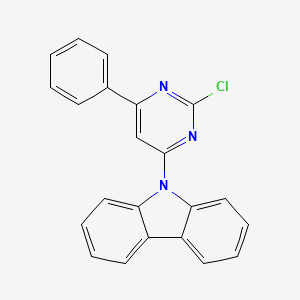
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the reaction of appropriate starting materials such as 2-chloro-4,6-diaminopyrimidine with phenyl-substituted reagents under controlled conditions.
Coupling with Carbazole: The synthesized pyrimidine derivative is then coupled with carbazole through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the pyrimidine ring or the carbazole moiety.
Substitution: The chloro group in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9,9-dioxide derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent electronic properties.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: The compound can interact with various molecular targets such as enzymes, receptors, and DNA.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole: The parent compound of carbazole derivatives, known for its biological and electronic properties.
2-Chloro-4,6-diphenylpyrimidine: A similar pyrimidine derivative with different substituents.
9-(2-Bromo-6-phenyl-4-pyrimidinyl)-9H-carbazole: A bromine-substituted analog with potentially different reactivity and properties.
Uniqueness
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole is unique due to the presence of both the carbazole and pyrimidine moieties, which confer distinct chemical and biological properties. Its chloro substituent also allows for further functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C22H14ClN3 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
9-(2-chloro-6-phenylpyrimidin-4-yl)carbazole |
InChI |
InChI=1S/C22H14ClN3/c23-22-24-18(15-8-2-1-3-9-15)14-21(25-22)26-19-12-6-4-10-16(19)17-11-5-7-13-20(17)26/h1-14H |
Clave InChI |
XBJUOUOIYHQQNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Diazaspiro[4.4]nonane-1,8-dione](/img/structure/B13925153.png)
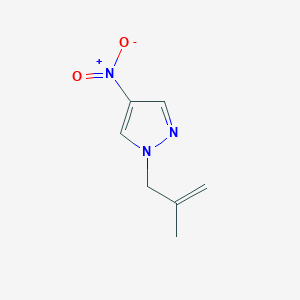
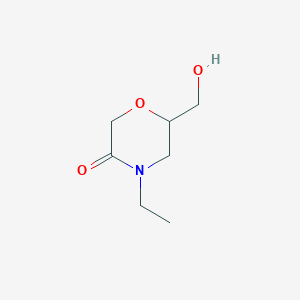
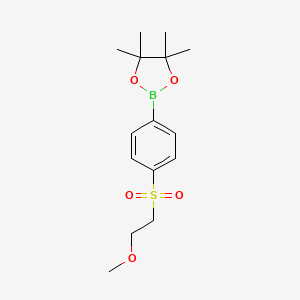
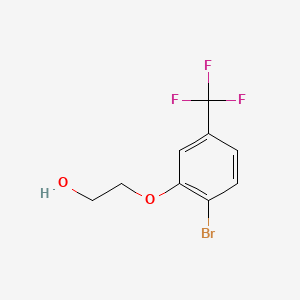
![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)


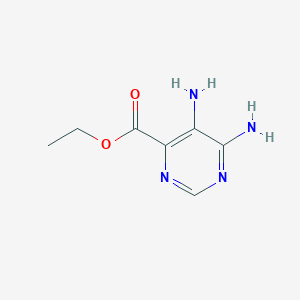

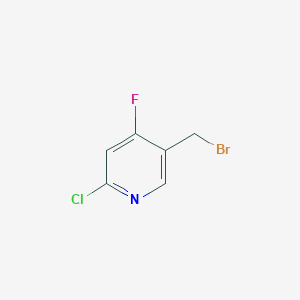
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B13925213.png)
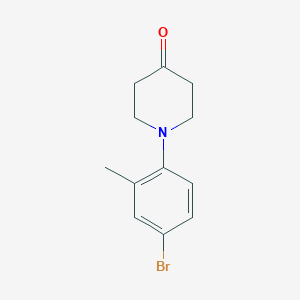
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13925229.png)
